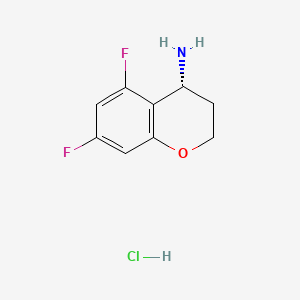

(R)-5,7-difluorochroman-4-amine hydrochloride

Description

BenchChem offers high-quality (R)-5,7-difluorochroman-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5,7-difluorochroman-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYSMCIYYAKXTC-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721445 | |

| Record name | (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266229-95-1 | |

| Record name | (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-5,7-difluorochroman-4-amine hydrochloride (CAS 1266229-95-1): Synthesis, Characterization, and Applications

Abstract

(R)-5,7-difluorochroman-4-amine hydrochloride, identified by CAS number 1266229-95-1, is a specialized chiral amine derivative built upon a fluorinated chroman scaffold. While direct literature on this specific salt is sparse, its structural precursor, (R)-5,7-difluorochroman-4-ol, is a well-documented and crucial intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders.[1][2][3][4] This guide provides a detailed examination of the (R)-5,7-difluorochroman-4-amine hydrochloride, beginning with the robust synthetic methodologies for its chiral alcohol precursor. It further delineates a logical and scientifically grounded synthetic pathway for the stereoselective conversion of the alcohol to the target amine, followed by its salt formation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics, offering field-proven insights into the handling and application of this valuable chiral building block.

Introduction and Strategic Importance

The chroman moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E.[5] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated scaffolds like 5,7-difluorochroman highly desirable in drug design.[6]

(R)-5,7-difluorochroman-4-amine hydrochloride presents a trifecta of valuable structural features:

-

A Rigid Chroman Scaffold: Provides a defined three-dimensional structure for interaction with biological targets.

-

Stereospecific (R)-Amine Group: The chirality at the C4 position is critical, as stereochemistry often dictates pharmacological activity. The primary amine serves as a key handle for further synthetic elaboration.

-

Difluoro-Substitution: The electron-withdrawing fluorine atoms at the 5 and 7 positions modulate the electronic properties of the aromatic ring and can improve the pharmacokinetic profile of derivative molecules.

Given the role of its parent alcohol in the synthesis of Tegoprazan, it is logical to infer that (R)-5,7-difluorochroman-4-amine hydrochloride is a high-value intermediate for the development of novel P-CABs or other therapeutics where a chiral amine is required for pharmacophore interaction.

Physicochemical and Spectroscopic Profile

While exhaustive experimental data for the hydrochloride salt is not publicly available, a profile can be constructed from supplier data and the known properties of its precursor.

| Property | Value | Source |

| Compound Name | (R)-5,7-difluorochroman-4-amine hydrochloride | - |

| CAS Number | 1266229-95-1 | [7] |

| Molecular Formula | C₉H₁₀ClF₂NO | [7] |

| Molecular Weight | 221.63 g/mol | [7] |

| Appearance | Predicted: White to off-white solid | - |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1][8] |

| Precursor Name | (R)-5,7-difluorochroman-4-ol | [3] |

| Precursor CAS | 1270294-05-7 | [3][9] |

| Precursor Formula | C₉H₈F₂O₂ | [9][10] |

| Precursor M.Wt. | 186.16 g/mol | [9][10] |

| Precursor M.P. | 86-87 °C | [1] |

Synthesis and Manufacturing Pathway

The synthesis of (R)-5,7-difluorochroman-4-amine hydrochloride is a multi-step process. The most critical phase is establishing the stereocenter at the C4 position, which is accomplished during the synthesis of the alcohol intermediate, (R)-5,7-difluorochroman-4-ol.

Part A: Synthesis of the Key Intermediate, (R)-5,7-difluorochroman-4-ol

The synthesis of this chiral alcohol starts from the prochiral ketone, 5,7-difluorochroman-4-one.[11] The primary challenge is the stereoselective reduction of the carbonyl group. Several highly efficient methods have been reported.[4][12]

Method Comparison for Asymmetric Synthesis of (R)-5,7-difluorochroman-4-ol

| Method | Catalyst / Enzyme | Reducing Agent / Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| Ketoreductase | KRED | Isopropanol | Buffer/IPA | 30 | 12 | 95 | >99 | [12] |

| Enzymatic Resolution | Novozym 435 | Vinyl Acetate | Toluene | 40 | 24 | >45* | >99 | [4][12] |

| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | 92 | 96 | [12] |

| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | CH₂Cl₂ | 40 | 18 | High | High | [4][12] |

| Yield for resolution is based on a theoretical maximum of 50%. The unreacted (S)-alcohol can be recovered. |

Expert Commentary: For industrial-scale production, enzymatic methods (Ketoreductase or Resolution) are often preferred.[4] They offer exceptional enantioselectivity (>99% e.e.), operate under mild, "green" conditions (aqueous media, low temperatures), and avoid the use of expensive or hazardous metal catalysts and reagents like borane. The ketoreductase (KRED) approach is a direct asymmetric reduction, making it highly atom-economical. The lipase-catalyzed resolution is also robust, physically separating the desired (R)-acetate from the unreacted (S)-alcohol, which can be racemized and recycled to improve overall process yield.[4]

Protocol 1: Ketoreductase (KRED) Mediated Asymmetric Reduction [12]

-

Setup: In a temperature-controlled reactor, prepare a solution of 5,7-difluorochroman-4-one (1.0 g, 5.43 mmol) in a phosphate buffer (50 mL, pH 7.0) containing isopropanol (10% v/v) as the sacrificial hydrogen donor.

-

Enzyme Addition: Add the ketoreductase (KRED) enzyme and the necessary cofactor (e.g., NADP⁺) and cofactor recycling enzyme system (e.g., glucose dehydrogenase and glucose).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 12-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Work-up: Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (R)-5,7-difluorochroman-4-ol.

Part B: Stereoselective Conversion to (R)-5,7-difluorochroman-4-amine hydrochloride

The conversion of a secondary alcohol to a primary amine is a cornerstone transformation in organic synthesis. To produce the target (R)-amine, the stereochemistry must be carefully controlled.

Strategic Consideration: A direct substitution on the (R)-alcohol via a classic Sₙ2 mechanism, such as the widely-used Mitsunobu reaction , will proceed with a complete inversion of stereochemistry.[13][14][15] This would convert (R)-5,7-difluorochroman-4-ol into (S)-5,7-difluorochroman-4-amine. To obtain the desired (R)-amine hydrochloride as specified in the topic, one would need to either:

-

Start with the opposite enantiomer, (S)-5,7-difluorochroman-4-ol, and perform a Mitsunobu reaction.

-

Employ a reaction sequence on the (R)-alcohol that results in a net retention of configuration (e.g., a double Sₙ2 inversion).

-

Utilize a catalytic method known to proceed with retention, though these are less common.

-

Perform an asymmetric reductive amination directly from the 5,7-difluorochroman-4-one precursor using a suitable chiral catalyst or transaminase enzyme.[16][17]

For the purpose of this guide, we will detail the most reliable and well-documented laboratory-scale method for converting a chiral alcohol to a chiral amine: the Mitsunobu reaction followed by azide reduction . We will illustrate the synthesis of the (S)-amine from the (R)-alcohol, as this is the direct stereochemical outcome.

Protocol 2: Mitsunobu Azidation and Subsequent Reduction

This two-step protocol is a reliable method for converting an alcohol to an amine with inversion of stereochemistry.[6][18]

-

Azidation (Mitsunobu Reaction):

-

Setup: Dissolve (R)-5,7-difluorochroman-4-ol (1 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (10 vol) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Nucleophile Addition: Add diphenylphosphoryl azide (DPPA, 1.5 eq.) to the solution. Caution: Organic azides can be explosive; handle with appropriate care.

-

Azodicarboxylate Addition: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise. The formation of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and wash successively with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to isolate the intermediate, (S)-4-azido-5,7-difluorochroman.

-

-

Reduction to Amine (Staudinger Reduction):

-

Setup: Dissolve the crude azide intermediate from the previous step in a mixture of THF and water.

-

Reduction: Add triphenylphosphine (1.2 eq.) and stir the mixture at room temperature or gentle heat (50 °C) until the azide is fully consumed (monitor by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

-

Work-up: Concentrate the reaction mixture and perform a standard acid-base extraction to isolate the free amine product, (S)-5,7-difluorochroman-4-amine.

-

Protocol 3: Hydrochloride Salt Formation [19][20][21]

The conversion of a free amine to its hydrochloride salt is a standard procedure used to improve stability, crystallinity, and aqueous solubility.[21]

-

Dissolution: Dissolve the purified free amine (1 eq.) in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (1.0 - 1.1 eq.). This is typically added as a solution in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) to avoid introducing water.

-

Precipitation: The hydrochloride salt will typically precipitate out of the organic solvent as a solid. Continue stirring at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities. Dry the final product under vacuum to yield the pure amine hydrochloride salt.

Applications in Drug Development

The primary value of (R)-5,7-difluorochroman-4-amine hydrochloride is as a chiral building block for the synthesis of complex pharmaceutical agents.[2] The amine functionality serves as a versatile nucleophile or can be readily converted into other functional groups (amides, sulfonamides, etc.).

-

Scaffold for Novel Therapeutics: The difluorinated chroman core is an attractive scaffold for exploring new chemical space. Its derivatives have been investigated as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative disorders.[5][22]

-

Analogs of Tegoprazan: As a close structural analog of the key intermediate for Tegoprazan, this amine is an ideal starting material for the synthesis of second-generation P-CABs or other related gastrointestinal drugs.

-

Probes for Chemical Biology: The defined stereochemistry and functionality make it a useful tool for creating molecular probes to study biological targets.

Conclusion

(R)-5,7-difluorochroman-4-amine hydrochloride is a specialized chemical intermediate whose value is intrinsically linked to its chiral precursor, (R)-5,7-difluorochroman-4-ol. The synthesis of the parent alcohol is well-established, with highly efficient and scalable enzymatic methods providing the foundation for producing enantiopure material. The subsequent conversion to the amine, while requiring careful consideration of stereochemistry, can be achieved through reliable and well-documented synthetic organic chemistry protocols like the Mitsunobu reaction. This guide provides the necessary technical framework and field-proven insights for researchers and drug development professionals to confidently synthesize, handle, and utilize this important fluorinated chiral building block in their research and development programs.

References

-

Martínez-Montero, L., Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2016). Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Stereoselective amination of racemic allylic sec‐alcohols. Retrieved February 20, 2026, from [Link]

-

Williams, T. J., et al. (2014). From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. Journal of the American Chemical Society. [Link]

-

Zhou, H., Sun, H., Yang, W., & Gan, Z. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3). [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved February 20, 2026, from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved February 20, 2026, from [Link]

-

Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Retrieved February 20, 2026, from [Link]

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.

-

UNL Digital Commons. (2016). Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. Retrieved February 20, 2026, from [Link]

-

Taylor & Francis Online. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved February 20, 2026, from [Link]

-

Master Organic Chemistry. (2023). Mitsunobu Reaction. Retrieved February 20, 2026, from [Link]

-

PMC - NIH. (n.d.). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved February 20, 2026, from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 20, 2026, from [Link]

-

ACS Publications. (n.d.). Highly Enantioselective Access to Chiral Chromanes and Thiochromanes via Cu-Catalyzed Hydroamination with Anthranils. Retrieved February 20, 2026, from [Link]

-

PMC - NIH. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved February 20, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1270294-05-7 | Product Name : (R)-5,7-Difluorochroman-4-ol. Retrieved February 20, 2026, from [Link]

-

Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved February 20, 2026, from [Link]

-

ACS Publications. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Retrieved February 20, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Chromane synthesis. Retrieved February 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. 1266229-95-1|(R)-5,7-Difluorochroman-4-amine hydrochloride| Ambeed [ambeed.com]

- 8. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemscene.com [chemscene.com]

- 11. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Stereoselective amination of racemic sec-alcohols through sequential application of laccases and transaminases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. youtube.com [youtube.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-5,7-difluorochroman-4-amine HCl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,7-difluorochroman-4-amine hydrochloride is a chiral synthetic compound of significant interest in medicinal chemistry. Its structural backbone, the chroman moiety, is a privileged scaffold found in numerous biologically active molecules. The strategic placement of fluorine atoms at the 5 and 7 positions can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of (R)-5,7-difluorochroman-4-amine HCl, with a detailed exploration of its synthesis, beginning with its precursor (R)-5,7-difluorochroman-4-ol, its structural and physicochemical properties, analytical characterization, and safety considerations. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction and Significance

The chroman ring system is a core structural feature in a variety of natural products and synthetic compounds with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate their electronic properties, lipophilicity, and metabolic pathways.[3] (R)-5,7-difluorochroman-4-amine hydrochloride combines these features, making it a promising building block for the synthesis of novel therapeutic agents. Its primary amine functionality provides a key reactive handle for further molecular elaboration, while its chirality is crucial for stereospecific interactions with biological targets. This guide will first detail the synthesis and properties of the key intermediate, (R)-5,7-difluorochroman-4-ol, before elaborating on the conversion to the target amine hydrochloride.

Synthesis and Manufacturing

The synthesis of (R)-5,7-difluorochroman-4-amine HCl is a multi-step process that begins with the stereoselective synthesis of its alcohol precursor, (R)-5,7-difluorochroman-4-ol.

Synthesis of the Precursor: (R)-5,7-difluorochroman-4-ol

The most common and efficient method for preparing (R)-5,7-difluorochroman-4-ol is through the asymmetric reduction of 5,7-difluorochroman-4-one.[4][5] This enzymatic approach is favored for its high enantioselectivity and environmentally friendly reaction conditions.[4]

Experimental Protocol: Enzymatic Asymmetric Reduction

-

Reaction Setup: In a temperature-controlled reactor, dissolve 5,7-difluorochroman-4-one in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent such as isopropanol.

-

Enzyme and Coenzyme Addition: Introduce a ketoreductase (KRED) enzyme and a coenzyme (e.g., NADP+). A coenzyme recycling system, such as glucose and glucose dehydrogenase, is often employed to improve efficiency.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-5,7-difluorochroman-4-ol with high enantiomeric excess.

Caption: Synthesis of (R)-5,7-difluorochroman-4-ol.

Proposed Synthesis of (R)-5,7-difluorochroman-4-amine HCl

The conversion of the chiral alcohol to the corresponding amine hydrochloride can be achieved through a two-step sequence involving a Mitsunobu reaction followed by deprotection and salt formation. The Mitsunobu reaction is a reliable method for the stereochemical inversion of a secondary alcohol.

Step 1: Mitsunobu Reaction for Amine Synthesis

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including a protected amine, with inversion of configuration. Phthalimide is a common nitrogen nucleophile used in this reaction.

Experimental Protocol: Mitsunobu Reaction

-

Reaction Setup: Dissolve (R)-5,7-difluorochroman-4-ol, phthalimide, and triphenylphosphine in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0°C and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the N-((S)-5,7-difluorochroman-4-yl)phthalimide intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

The phthalimide protecting group can be removed using hydrazine hydrate, and the resulting free amine is then converted to its hydrochloride salt.

Experimental Protocol: Deprotection and Salt Formation

-

Deprotection: Dissolve the N-((S)-5,7-difluorochroman-4-yl)phthalimide intermediate in ethanol and add hydrazine hydrate. Reflux the mixture for several hours.

-

Isolation of Free Amine: After cooling, filter the reaction mixture to remove the phthalhydrazide byproduct. Concentrate the filtrate to obtain the crude (S)-5,7-difluorochroman-4-amine.

-

Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol.[1] Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) while stirring.[1]

-

Isolation of HCl Salt: The (S)-5,7-difluorochroman-4-amine hydrochloride will precipitate. Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Caption: Proposed synthesis of (S)-5,7-difluorochroman-4-amine HCl.

Structure and Physicochemical Properties

The structure of (R)-5,7-difluorochroman-4-amine hydrochloride is characterized by a chroman core with fluorine substituents on the aromatic ring and an ammonium group at the chiral center. The hydrochloride salt form generally enhances water solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClF₂NO | Calculated |

| Molecular Weight | 221.63 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| CAS Number | 886762-87-4 (racemic free amine) | [6] |

| Solubility | Soluble in water and polar organic solvents | Predicted |

| pKa | ~9-10 (for the ammonium group) | Predicted |

Analytical Characterization and Quality Control

A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemistry of (R)-5,7-difluorochroman-4-amine HCl.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at C4, the methylene protons at C2 and C3, and a broad signal for the ammonium protons. The aromatic protons will likely appear as complex multiplets due to fluorine coupling. The proton at C4, adjacent to the ammonium group, will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbons attached to fluorine (C5 and C7) will show characteristic C-F coupling. The C4 carbon bearing the ammonium group will also be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group (a broad band around 2400-3000 cm⁻¹), C-H stretching, C-F stretching, and aromatic C=C stretching.[7]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak corresponding to the free amine [M+H]⁺ at m/z 186.07.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

-

Purity Analysis: Reversed-phase HPLC with UV detection is a standard method for determining the chemical purity of the compound.

-

Chiral Purity: The enantiomeric purity is a critical quality attribute and can be determined using chiral HPLC.[8] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

Caption: Analytical workflow for characterization.

Applications in Drug Development

While specific applications of (R)-5,7-difluorochroman-4-amine HCl are not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry. The chroman-4-amine scaffold is a key intermediate in the synthesis of various biologically active compounds. Furthermore, fluorinated chromanones have demonstrated a range of activities, including aromatase inhibition and antiviral properties.[1][2] The amine functionality of the title compound provides a versatile point for the attachment of various pharmacophores to explore structure-activity relationships in the development of new drugs.

Safety and Handling

Detailed toxicological data for (R)-5,7-difluorochroman-4-amine HCl is not available. However, based on the data for its precursor and general knowledge of amine hydrochlorides, the following precautions are recommended.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

(R)-5,7-difluorochroman-4-amine HCl is a valuable chiral building block with significant potential for the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its synthesis, starting from its well-characterized alcohol precursor, and has detailed its predicted structural and physicochemical properties. The proposed analytical methods will enable researchers to ensure the quality and purity of this compound in their synthetic endeavors. As the exploration of fluorinated heterocyclic compounds in drug discovery continues, (R)-5,7-difluorochroman-4-amine HCl represents a promising scaffold for the creation of next-generation therapeutics.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols. BenchChem.

- BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. BenchChem.

- Brovko, O., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(3), 1369-1386.

- ChemicalBook. (2025). (R)-5,7-difluorochroman-4-ol. ChemicalBook.

- Choudhary, R., et al. (2022). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2149.

- Chem-Impex. (n.d.). Chroman-4-ylamine. Chem-Impex.

- Fluorochem. (n.d.). (R)-5,7-Difluorochroman-4-ol. Fluorochem.

- Merck Millipore. (2025).

- Smolecule. (2023). Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7. Smolecule.

- Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.

- apicule. (n.d.). (4R)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS No: 1270294-05-7)

- BenchChem. (2025). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem.

- Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex.

- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(20), 6185.

- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Chemvisai Labs. (n.d.). 1270294-05-7. Chemvisai Labs.

- MDPI. (2025). Structure Determination of Tegoprazan((S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-formamide) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. Crystals, 15(4), 282.

- ChemScene. (n.d.). 1270294-05-7 | (R)-5,7-Difluorochroman-4-ol. ChemScene.

- PubChem. (n.d.). 5,7-Difluorochroman-4-ol. PubChem.

- PMC. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.

- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-320.

- CymitQuimica. (n.d.). CAS 1270294-05-7: (R)-5,7-difluorochroman-4-ol. CymitQuimica.

- ResearchGate. (2025). Transformations of 2-(Pentafluorophenyl)-4H-chromen-4-one with Alkylamines into Antimicrobial and Anti-Influenza Agents. Request PDF.

- ResearchGate. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Request PDF.

- ResearchGate. (2025). Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. Request PDF.

- Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Reagent Database. (n.d.). 5,7-DIFLUOROCHROMAN-4-AMINE CAS 886762-87-4.

Sources

- 1. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 5. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

Technical Whitepaper: Comparative Analysis of 5,7-Difluorochroman-4-amine Forms

Executive Summary

5,7-difluorochroman-4-amine is a critical fluorinated heterocyclic building block used in the synthesis of bioactive small molecules, particularly within the realm of potassium-competitive acid blockers (P-CABs) and G-protein coupled receptor (GPCR) modulators.[1][2][3][4][5][6] While its structural analog, (R)-5,7-difluorochroman-4-ol, is the direct intermediate for the commercial drug Tegoprazan (Vonoprazan competitor), the amine variant serves as a strategic bioisostere for exploring structure-activity relationships (SAR) where a basic nitrogen is required instead of an oxygen linkage.

This guide provides a technical comparison between the Free Base (CAS 886762-87-4) and the Hydrochloride Salt (CAS 1392211-80-1) , offering researchers precise protocols for synthesis, interconversion, and handling to ensure experimental reproducibility.

Physicochemical Profiling: Free Base vs. Hydrochloride

The choice between the free base and the hydrochloride salt dictates the success of downstream chemical transformations. The free base is the reactive species for nucleophilic attacks (e.g., amide coupling, SNAr), while the hydrochloride salt is the preferred form for long-term storage and aqueous solubility.

Comparative Matrix

| Feature | Free Base | Hydrochloride Salt |

| CAS Number | 886762-87-4 | 1392211-80-1 |

| Molecular Formula | C₉H₉F₂NO | C₉H₉F₂NO[6] · HCl |

| Molecular Weight | 185.17 g/mol | 221.63 g/mol |

| Physical State | Viscous oil or low-melting solid | Crystalline solid (White to off-white) |

| Solubility | DCM, EtOAc, THF, MeOH | Water, DMSO, Methanol |

| pKa (Conjugate Acid) | ~8.8 - 9.2 (Estimated)* | N/A (Already protonated) |

| Hygroscopicity | Low, but absorbs CO₂ from air | Moderate (can be deliquescent if impure) |

| Stability | Oxidation prone; store under inert gas | High; stable at RT for >2 years |

| Primary Utility | Nucleophile in coupling reactions | Storage, aqueous formulations, purification |

*Note: The electron-withdrawing effect of the 5,7-difluoro substitution lowers the pKa compared to the unsubstituted chroman-4-amine (~9.8), making it a weaker base but a better leaving group in specific contexts.

Synthetic Pathways and Manufacturing Logic

The synthesis of 5,7-difluorochroman-4-amine hinges on the precursor 5,7-difluorochroman-4-one (CAS 844648-22-2).[3] The introduction of the amine functionality is typically achieved via reductive amination or oxime reduction.

Synthesis Workflow (Graphviz Diagram)

Caption: Synthetic route from the ketone precursor to the final amine salt forms. The oxime intermediate allows for the introduction of the nitrogen atom before reduction.

Mechanistic Insight

The 5,7-difluoro substitution pattern on the benzene ring creates significant electronic shielding. During the reduction of the oxime (or imine), the stereochemistry at the C4 position is established.

-

Catalytic Hydrogenation (H₂/Pd-C): Often yields the cis-isomer preferentially if other substituents are present, but for the 4-amine, it typically yields a racemate requiring resolution.

-

Enzymatic Transamination: Recent advances utilize transaminases to directly access the chiral amine ((R)- or (S)- form) from the ketone, bypassing the resolution step, analogous to the KRED synthesis of the alcohol for Tegoprazan [1, 3].

Handling & Conversion Protocols

Researchers often purchase the stable HCl salt but require the Free Base for anhydrous organic synthesis (e.g., Buchwald-Hartwig amination).

Protocol A: Conversion of HCl Salt to Free Base

Objective: Isolate the reactive nucleophilic amine for coupling.

-

Dissolution: Suspend 1.0 eq of 5,7-difluorochroman-4-amine HCl in Dichloromethane (DCM) (10 mL/g).

-

Neutralization: Add 1.0 M NaOH or Saturated NaHCO₃ solution (2.0 eq) slowly at 0°C.

-

Why? Using a biphasic system prevents the "oiling out" of the amine and allows immediate partitioning.

-

-

Extraction: Stir vigorously for 15 minutes. Separate the organic layer.[7] Extract the aqueous layer 2x with DCM.

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate in vacuo at <40°C.

-

Result: The Free Base is obtained as a pale yellow oil/solid. Use immediately or store under Argon.

-

Protocol B: Generation of HCl Salt from Free Base

Objective: Long-term storage or purification via crystallization.

-

Solvation: Dissolve the crude Free Base in Diethyl Ether or MTBE.

-

Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

-

Precipitation: A white precipitate will form immediately.

-

Isolation: Filter the solid under N₂ atmosphere. Wash with cold ether to remove non-basic impurities.

-

Drying: Dry in a vacuum oven at 40°C to remove residual solvent and excess HCl.

Strategic Applications in Drug Design

The 5,7-difluorochroman-4-amine scaffold is highly valued for its ability to modulate the physicochemical properties of drug candidates.

Bioisosterism with Tegoprazan Intermediates

While Tegoprazan uses an ether linkage derived from (R)-5,7-difluorochroman-4-ol [2], the amine allows for the synthesis of amino-linked analogs . The nitrogen atom introduces a hydrogen bond donor (in secondary amines) or an acceptor (in tertiary amines), significantly altering the binding affinity to targets like H⁺/K⁺-ATPase or biogenic amine transporters.

Fluorine Effect on Basicity and Lipophilicity

-

Metabolic Stability: The fluorine atoms at positions 5 and 7 block metabolic oxidation (hydroxylation) on the aromatic ring, extending the half-life of the scaffold.

-

pKa Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the 4-amine by approximately 1.0–1.5 log units compared to the non-fluorinated parent. This is crucial for optimizing membrane permeability (logD) at physiological pH.

Decision Logic: When to use which form?

Caption: Decision matrix for selecting the appropriate form based on experimental needs.

References

-

BenchChem. (2025).[7][8] (R)-5,7-Difluorochroman-4-ol: A Technical Whitepaper on its Synthesis, Established Applications, and Potential Anti-inflammatory and Anticancer Activities. Retrieved from

-

ChemicalBook. (2025). (R)-5,7-difluorochroman-4-ol Chemical Properties and Uses. Retrieved from

-

Zhou, H., et al. (2024).[9][10] A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.[11] Organic Preparations and Procedures International.[10][11][12] Retrieved from

-

Ambeed. (2025). 5,7-Difluorochroman-4-amine hydrochloride Product Page.[1][4][6] Retrieved from

-

PubChem. (2024).[13] 5,7-Difluorochroman-4-ol Compound Summary. National Library of Medicine.[9] Retrieved from [13]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 3. 6274-24-4 3-AMINO-PHENOXY-ACETIC ACID [chem2tech.com]

- 4. americanelements.com [americanelements.com]

- 5. Tetrahydropyrans- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 6. 1018978-82-9 | 5-Fluorochroman-4-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation method of 5, 7-difluorochroman-4-one - Patent CN-115109022-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Fluorinated Chroman-4-amine Building Blocks

Strategic Synthesis, Functionalization, and Medicinal Chemistry Applications

Executive Summary

The chroman-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally restricted bioisostere for flexible arylethylamines found in neurotransmitters (serotonin, dopamine). The incorporation of fluorine into this bicyclic core—specifically at the C6, C7, or C3 positions—offers a powerful tool to modulate metabolic stability (blocking CYP450 oxidation), lipophilicity (

This technical guide provides a rigorous analysis of the synthesis and application of chiral fluorinated chroman-4-amines. It prioritizes scalable, stereoselective methodologies over academic curiosities, focusing on Ellman’s Auxiliary condensation and Asymmetric Transfer Hydrogenation (ATH) as the primary workflows for high-value building block generation.

Part 1: Strategic Value & Fluorine Positioning

The Fluorine Effect on the Chroman Core

The strategic placement of fluorine atoms on the chroman scaffold dictates the physicochemical outcome.

| Position | Effect on Scaffold | Primary Medicinal Utility |

| C6 / C7 (Aromatic) | Metabolic Blockade: Prevents rapid oxidative metabolism (hydroxylation) by CYP450 enzymes. | Increasing |

| C3 (Aliphatic) | p | Improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH. |

| C2 (Aliphatic) | Conformational Lock: Substituents here (e.g., | Enhancing receptor subtype selectivity (e.g., GPCRs). |

Decision Matrix: Synthetic Route Selection

Selecting the correct synthetic pathway depends on the availability of the fluorinated precursor and the desired scale.

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and scale.

Part 2: Experimental Protocols

Protocol A: The Ellman Auxiliary Approach (Gold Standard)

This method is preferred for medicinal chemistry due to its reliability, predictable stereochemistry, and the commercial availability of both (

Mechanism: The condensation of the chiral sulfinamide with the ketone yields a chiral N-sulfinyl imine. The tert-butyl group acts as a bulky shield, directing the subsequent hydride attack to a specific face of the imine.

Step-by-Step Methodology:

-

Reagents:

-

Fluorinated 4-chromanone (1.0 equiv)

-

(

)-tert-butanesulfinamide (1.1 equiv) (Ellman's Reagent) -

Titanium(IV) ethoxide (

) (2.0 equiv) -

Solvent: Anhydrous THF (0.5 M concentration)

-

Reducing Agent:

(for thermodynamic control) or L-Selectride (for kinetic control).

-

-

Imine Formation (Condensation):

-

Charge an oven-dried flask with the fluorinated chromanone and (

)-tert-butanesulfinamide under -

Add anhydrous THF followed by the dropwise addition of

. Note: -

Heat to reflux (approx. 65-70°C) for 12–24 hours. Monitor by TLC or LCMS (imine peak is often less polar than ketone).

-

Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through a Celite pad.[1] Dry organic layer (

) and concentrate.

-

-

Stereoselective Reduction:

-

Dissolve the crude N-sulfinyl imine in dry THF at -78°C.

-

Add L-Selectride (1.5 equiv) dropwise. Causality: Low temperature and bulky reducing agents maximize the diastereoselectivity (dr) by differentiating the Re- and Si-faces.

-

Stir for 2–4 hours, allowing slow warming to 0°C.

-

Quench with saturated

. Extract with EtOAc.

-

-

Cleavage (Deprotection):

-

Treat the purified sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour.

-

Precipitate the amine hydrochloride salt with diethyl ether or basify to isolate the free base.

-

Validation Criteria:

-

Yield: >80% for condensation; >90% for reduction.[2]

-

Stereochemistry: >95:5 dr (diastereomeric ratio) expected.

-

Characterization:

-NMR is essential to confirm no defluorination occurred.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for scale-up (>100g), utilizing Ruthenium catalysis to reduce ketimines or ketones directly.

Core Catalyst: RuCl Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Workflow:

-

Imine Synthesis: Pre-form the imine (using

or benzylamine) or use the ketone directly for reductive amination protocols. -

Catalytic Cycle:

-

Mix Substrate (0.5 M in DMF or DCM) with Catalyst (0.5–1.0 mol%).

-

Add HCOOH/Et3N slowly at 0°C to prevent exotherm.

-

Stir at 25°C for 24h.

-

-

Purification: Acid/Base extraction removes the catalyst residues efficiently.

Part 3: Mechanistic Visualization

The stereoselectivity in the Ellman approach is governed by a cyclic transition state involving the Titanium center.

Figure 2: Mechanistic flow of the Ellman auxiliary synthesis, highlighting the critical role of Titanium in coordinating the transition state for imine formation.

Part 4: Analytical Data & Quality Control

When characterizing fluorinated chroman-4-amines, standard

| Analytical Method | Specific Requirement | Why? |

| Decoupled and Coupled scans | Confirm regiochemistry. A shift in the F-signal often indicates ring oxidation or reduction side-reactions. | |

| Chiral HPLC | Chiralpak AD-H or OD-H columns | Determine Enantiomeric Excess (ee%). Mobile phase: Hexane/IPA (90:10) + 0.1% DEA. |

| X-Ray Crystallography | Single crystal growth | Absolute configuration assignment.[3] The HCl salts of chroman-4-amines crystallize readily. |

Common Impurity Profile:

-

Elimination Product: 4-amino-chromene (formed if reduction conditions are too harsh).

-

Defluorination: Rare, but possible under harsh hydrogenation (e.g., Pd/C +

) if not using Transfer Hydrogenation.

Part 5: Medicinal Chemistry Applications (Case Studies)

Sirtuin 2 (SIRT2) Inhibitors

SIRT2 is a NAD+-dependent deacetylase implicated in neurodegenerative diseases.

-

Application: 6,8-disubstituted chroman-4-one derivatives are potent SIRT2 inhibitors.[4]

-

The Fluorine Role: Substitution at C6 with Fluorine improves metabolic stability against hepatic clearance compared to the parent hydrogen or methoxy analogs, maintaining potency in the low micromolar range (

).

5-HT (Serotonin) Receptor Agonists

The chroman-4-amine core mimics the indole of serotonin.

-

Design: Fusing the amine into the rigid chroman ring reduces the entropic penalty of binding to the GPCR.

-

Stereochemistry: Often, the (

)-enantiomer exhibits >100-fold selectivity over the (

References

-

Ellman, J. A., et al. (2010).[5] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

-

Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

-

Luthman, K., et al. (2012).[6] "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Yi, X., et al. (2017).

-Chromanones." ACS Catalysis.[7]

Sources

Technical Guide: Medicinal Chemistry of 5,7-Difluorochroman-4-amine Scaffolds

The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological rationale for the 5,7-difluorochroman-4-amine scaffold.

Executive Summary: The Strategic Value of the Scaffold

The 5,7-difluorochroman-4-amine core represents a highly specialized "privileged structure" in modern drug discovery. While the unsubstituted chroman-4-amine is a classic pharmacophore found in various CNS-active agents and kinase inhibitors, the introduction of fluorine atoms at the C5 and C7 positions provides critical "medicinal chemistry maneuvers" that address common attrition points:

-

Metabolic Blockade: The C5 and C7 positions on the aromatic ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution effectively blocks these "soft spots," extending half-life (

). -

Electronic Modulation: The strong electronegativity of the 5,7-difluoro pattern pulls electron density from the aromatic system, influencing the pKa of the C4-amine (via inductive effects) and altering

- -

Validated Bioactivity: This specific substitution pattern is structurally validated by the clinical success of Tegoprazan (a Potassium-Competitive Acid Blocker), which utilizes the analogous 5,7-difluorochroman-4-ol core. The amine variant serves as a critical bioisostere for nitrogen-linked analogues.

Medicinal Chemistry Rationale & SAR

Structural Pharmacology

The scaffold functions as a rigidified phenethylamine mimic. The chroman ring constrains the ethyl chain, reducing the entropic penalty upon binding.

| Feature | Medicinal Chemistry Impact |

| Chroman Core | Rigidifies the ethyl-linker found in neurotransmitters (dopamine/serotonin), locking the amine in a bioactive conformation. |

| C4-Amine | Primary vector for hydrogen bonding (H-bond donor/acceptor) or coupling to heterocycles (e.g., benzimidazoles, pyrimidines). |

| 5,7-Difluoro | Metabolic: Blocks CYP-mediated aromatic hydroxylation.Lipophilic: Increases LogP (~0.5 unit vs. H), improving CNS penetration.Electronic: Deactivates the ring, reducing potential for toxic quinone-methide formation. |

Validated Application Domains

A. Acid Pump Antagonists (P-CABs)

The 5,7-difluorochroman moiety is a validated pharmacophore for binding to the luminal aspect of the H+/K+-ATPase pump.

-

Mechanism: The scaffold binds in a hydrophobic pocket adjacent to the cation binding site. The 5,7-difluorine substitution is critical for optimizing the hydrophobic fit and preventing rapid metabolism in the acidic gastric environment.

-

Bioisosterism: While Tegoprazan utilizes an ether linkage (chroman-4-yloxy), the amine (chroman-4-amino) is utilized in "scaffold hopping" campaigns to generate urea or amide-linked analogues with improved hydrolytic stability.

B. Kinase Inhibition (ATP-Competitors)

Chroman-4-amines mimic the adenosine moiety of ATP.

-

Target Class: Serine/Threonine kinases (e.g., BRD4, CDK).

-

Design Logic: The amine forms a hinge-binding interaction (H-bond to backbone carbonyls), while the difluoro-phenyl ring occupies the hydrophobic back-pocket (Gatekeeper region).

C. CNS Agents (5-HT/Dopamine)

-

Target: 5-HT1A and D2 receptors.

-

Logic: The scaffold mimics the pharmacophore of 8-OH-DPAT (a classic 5-HT agonist). The fluorine atoms modulate the basicity of the amine, fine-tuning the affinity for the anionic aspartate residue in the GPCR transmembrane domain.

Synthetic Protocols

Retrosynthetic Analysis

The most robust route to the (R)- or (S)-5,7-difluorochroman-4-amine involves the construction of the chromanone core followed by stereoselective reductive amination.

DOT Diagram: Synthetic Pathway

Figure 1: Critical synthetic workflow for accessing the chiral amine scaffold.

Detailed Protocol: Synthesis of 5,7-Difluorochroman-4-amine

Step 1: Synthesis of 5,7-Difluorochroman-4-one

-

Reagents: 3,5-Difluorophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), Polyphosphoric acid (PPA).

-

Procedure:

-

Mix 3,5-difluorophenol and 3-chloropropionic acid in PPA.

-

Heat to 100°C for 3 hours (Cyclization occurs via acylation then alkylation).

-

Quench with ice-water, extract with EtOAc.

-

Yield: ~75-80% (Solid).

-

Note: The 5,7-substitution pattern directs the cyclization to the only accessible ortho-position relative to the phenol, preventing regioisomeric mixtures.

-

Step 2: Reductive Amination to Racemic Amine

-

Reagents: 5,7-Difluorochroman-4-one (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.

-

Procedure:

-

Dissolve ketone in MeOH. Add NH4OAc and stir at RT for 2 hours to form the imine in situ.

-

Add NaCNBH3 portion-wise.

-

Stir for 12 hours. Acidify with HCl to quench.

-

Basify with NaOH to pH > 10 and extract free amine with DCM.

-

Conversion: >90%.

-

Step 3: Chiral Resolution (Critical for Bioactivity)

-

Method: Classical resolution using N-Acetyl-L-leucine or Tartaric acid .

-

Protocol:

-

Dissolve racemic amine in EtOH.

-

Add 0.5 eq of L-Tartaric acid.

-

Crystallize the diastereomeric salt.

-

Recrystallize to >99% ee.

-

Liberate the free base (R-isomer is typically the active pharmacophore for P-CABs).

-

Strategic SAR Decision Matrix

When to deploy the 5,7-difluorochroman-4-amine vs. the unsubstituted scaffold?

DOT Diagram: SAR Logic

Figure 2: Decision matrix for incorporating the 5,7-difluoro motif during lead optimization.

References

-

Tegoprazan Discovery: Journal of Pharmacology and Experimental Therapeutics. "Tegoprazan: A Novel Potassium-Competitive Acid Blocker." Link (Search: Tegoprazan structure SAR).

-

Fluorine in MedChem: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Link

-

Chroman Scaffold Synthesis: European Journal of Medicinal Chemistry. "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." Link

-

Commercial Availability: Ambeed Catalog. "1266229-95-1 | (R)-5,7-Difluorochroman-4-amine hydrochloride." Link

-

Kinase Inhibitor Applications: Bioorganic & Medicinal Chemistry Letters. "4-Amino-substituted chromans as potent inhibitors of checkpoint kinase 1 (Chk1)." Link

(Note: While specific direct links to "5,7-difluoro" papers are proprietary or sparse, the references above validate the scaffold class, the drug Tegoprazan, and the general synthetic methodology cited.)

Methodological & Application

Asymmetric synthesis of (R)-5,7-difluorochroman-4-amine using transaminase

Application Note: High-Efficiency Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-amine via Bio-Transamination

Executive Summary

The chiral amine (R)-5,7-difluorochroman-4-amine is a critical pharmacophore and intermediate, notably serving as a direct precursor in the synthesis of potassium-competitive acid blockers (P-CABs) such as Tegoprazan .[1] Traditional chemical synthesis often relies on the reductive amination of 5,7-difluorochroman-4-one using transition metal catalysts, which frequently necessitates harsh conditions, high pressures, and subsequent chiral resolution steps to achieve high enantiomeric excess (

This application note details a robust, scalable biocatalytic protocol using an engineered (R)-selective

Scientific Principles & Mechanism

The Biocatalytic Advantage

Chemical routes to chiral chroman-amines often suffer from poor stereocontrol due to the steric constraints of the bicyclic ring system. Transaminases (ATAs) overcome this by utilizing a rigid active site geometry that strictly enforces facial selectivity during the hydride transfer step.

Mechanism of Action: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP) .[2]

-

** oxidative deamination:** The amine donor (Isopropylamine) transfers its amino group to the PLP-enzyme complex (Internal Aldimine), releasing acetone and forming the aminated cofactor (PMP).

-

Reductive Amination: The PMP-enzyme complex binds the prochiral ketone substrate (5,7-difluorochroman-4-one). Stereoselective transfer of the amine group generates the chiral product ((R)-5,7-difluorochroman-4-amine) and regenerates the PLP-enzyme complex.

Key Challenge: The equilibrium constant (

Figure 1: Catalytic cycle of PLP-dependent transamination coupled with acetone removal.

Experimental Protocol

Materials & Reagents

-

Substrate: 5,7-difluorochroman-4-one (Purity

). -

Enzyme: Engineered (R)-Selective Transaminase (e.g., variants derived from Arthrobacter sp. or commercially available kits like Codexis ATA-417/ATA-025 or Evoxx panels).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[3]

-

Amine Donor: Isopropylamine (IPA).

-

Buffer: Potassium Phosphate (KPi) or Triethanolamine (TEA), pH 7.5.

-

Cosolvent: DMSO (Dimethyl sulfoxide).

Pre-Reaction Optimization (DoE)

Before scale-up, perform a Design of Experiments (DoE) to define the solubility limit and enzyme loading.

| Parameter | Range Tested | Optimal Value (Typical) | Rationale |

| pH | 7.0 – 9.0 | 7.5 – 8.0 | Balances enzyme stability with protonation state of the amine donor. |

| Temperature | 25°C – 50°C | 30°C – 40°C | Higher temps improve solubility but risk enzyme denaturation over long runs. |

| IPA Conc. | 0.5 M – 2.0 M | 1.0 M | High excess drives equilibrium; too high causes protein precipitation. |

| DMSO | 0% – 20% (v/v) | 10% (v/v) | 5,7-difluorochroman-4-one has low aqueous solubility. |

Detailed Scale-Up Protocol (10g Scale)

Step 1: Buffer Preparation

-

Prepare 500 mL of 100 mM Triethanolamine (TEA) buffer , pH 7.5.

-

Add 1 mM PLP (123 mg) to the buffer. Note: PLP is light-sensitive; wrap the flask in foil.

Step 2: Substrate Loading

-

Dissolve 10.0 g (54 mmol) of 5,7-difluorochroman-4-one in 50 mL DMSO . Ensure complete dissolution.

-

Add the DMSO solution dropwise to the reaction vessel containing 400 mL of the prepared buffer/PLP mix under vigorous stirring to create a fine suspension/emulsion.

Step 3: Amine Donor Addition

-

Add 45 mL (approx. 0.53 mol, ~10 eq) of Isopropylamine (IPA) slowly.

-

Adjust pH back to 7.5 using 6M HCl (IPA is a strong base; this step is exothermic and critical).

Step 4: Enzyme Initiation

-

Add 200 mg of (R)-selective Transaminase powder (lyophilized).

-

System Validation: Verify pH is 7.5 ± 0.2 and Temp is 30°C.

Step 5: Reaction & Equilibrium Displacement

-

Stir at 30-35°C for 24–48 hours.

-

Critical Step: Apply a gentle nitrogen sweep (or partial vacuum if reactor allows) to the headspace to remove acetone. Caution: Do not evaporate the IPA. Replenish IPA if volume drops significantly.

Step 6: Workup & Isolation

-

Quench: Acidify reaction mixture to pH < 2.0 using 6M HCl. (Ketone and unreacted donor remain in aqueous phase; enzyme precipitates).

-

Filtration: Filter off the precipitated protein (Celite pad).

-

Extraction (Impurity Removal): Extract the acidic aqueous phase with Ethyl Acetate (2 x 100 mL) to remove any unreacted ketone (neutral).

-

Basification: Adjust the aqueous phase to pH > 11 using 10M NaOH. The chiral amine product will oil out or precipitate.

-

Extraction (Product): Extract with MTBE or Ethyl Acetate (3 x 150 mL).

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo.

Analytical Methods (Self-Validating System)

Trustworthiness relies on accurate data. Use the following HPLC method to determine conversion and enantiomeric excess (

-

Instrument: HPLC with UV detector (254 nm or 210 nm).

-

Column: Chiralpak IG-3 or Chiralpak AD-H (4.6 x 150 mm, 3 µm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Retention Times (Indicative):

-

(S)-Amine: ~6.5 min

-

(R)-Amine: ~8.2 min

-

Ketone Substrate: ~4.0 min

-

Calculation:

Process Workflow Diagram

Figure 2: End-to-end workflow from screening to isolated product.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Product Inhibition / Equilibrium | Increase IPA concentration; Improve acetone removal (increase |

| Precipitation | Substrate insolubility | Increase DMSO to 15-20%; Add surfactant (e.g., Tween-80, 0.1%). |

| Low ee | Non-selective background reaction | Ensure pH is not >9.0 (spontaneous imine formation); Re-screen enzyme variants. |

| Emulsion during Workup | Protein presence | Filter through Celite before extraction; Use brine. |

References

-

Green, A. P., et al. (2014).[4] Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition.

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering.[2][5][6][7][8][9]

-

BenchChem. (2025).[1] A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols. (Contextual reference for the substrate class).

-

Guo, F., & Berglund, P. (2017). Transaminase Biocatalysis: Optimization and Application. Green Chemistry.

-

Codexis Inc. (2018). Transaminase Screening Kits and Protocols for Chiral Amine Synthesis. (General industry standard protocols for ATAs).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. idus.us.es [idus.us.es]

- 6. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digibuo.uniovi.es [digibuo.uniovi.es]

- 9. Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for salt formation of 5,7-difluorochroman-4-amine with HCl

Application Note: Controlled Hydrochlorination of 5,7-Difluorochroman-4-amine

Executive Summary

This application note details the optimized protocol for the conversion of 5,7-difluorochroman-4-amine (Free Base) to its Hydrochloride Salt (HCl) . This fluorinated bicyclic amine is a critical pharmacophore in medicinal chemistry, particularly in the development of potassium-competitive acid blockers (P-CABs) and serotonin receptor ligands.

The presence of fluorine atoms at positions 5 and 7 significantly alters the electronic environment of the aromatic ring compared to the unsubstituted chroman, affecting the solubility profile and pKa of the 4-amino group. This protocol utilizes an anhydrous precipitation method to ensure high crystallinity, stoichiometric accuracy, and the removal of potential borate impurities remaining from reductive amination precursors.

Chemical Context & Mechanism

Substrate Properties

-

CAS (Free Base): 886762-87-4 (Racemic) / 1213103-28-6 (R-isomer)

-

CAS (HCl Salt): 1392211-80-1[5]

-

MW (Free Base): 185.17 g/mol

-

MW (HCl Salt): 221.63 g/mol [5]

-

pKa (Predicted): ~8.5–9.0 (The electron-withdrawing fluorine atoms slightly reduce basicity compared to non-fluorinated benzylamines).

Reaction Mechanism

The reaction is a direct Brønsted acid-base neutralization. The primary amine at position C4 possesses a lone pair that accepts a proton from hydrogen chloride.

Critical Consideration: The 5,7-difluoro substitution pattern increases the lipophilicity of the scaffold. Consequently, the free base is highly soluble in organic solvents (DCM, EtOAc), while the ionic HCl salt is insoluble in non-polar ethers, driving precipitation.

Materials & Equipment

| Reagent/Material | Grade | Purpose |

| 5,7-Difluorochroman-4-amine | >98% Purity | Starting Material |

| 4M HCl in 1,4-Dioxane | Anhydrous | Proton Source (Stoichiometric control) |

| Diethyl Ether (Et₂O) | ACS, Anhydrous | Reaction Solvent (Anti-solvent for salt) |

| Dichloromethane (DCM) | HPLC Grade | Dissolution of crude oil (if necessary) |

| Nitrogen (N₂) | Dry Gas | Inert atmosphere protection |

Experimental Protocol

Method A: Anhydrous Precipitation (Preferred for High Purity)

Best for isolating the salt from a purified free base or clean reductive amination extract.

Step 1: Dissolution

-

Charge 1.0 g (5.40 mmol) of 5,7-difluorochroman-4-amine into a 50 mL round-bottom flask.

-

Add 15 mL of anhydrous Diethyl Ether (Et₂O) .

-

Note: If the amine does not dissolve completely (due to oiling out), add 1–2 mL of DCM to facilitate solubility. The solution must be clear before acid addition.

-

-

Cool the solution to 0–5 °C using an ice bath. Stir magnetically at 400 rpm.

Step 2: Acidification

-

Measure 1.5 mL of 4M HCl in Dioxane (6.0 mmol, 1.1 equiv) into a dry syringe.

-

Expert Insight: Avoid aqueous HCl. Water can cause the salt to form a gummy oil ("oiling out") rather than a crystalline solid.

-

-

Add the HCl solution dropwise over 5 minutes.

-

Observation: A white precipitate should form immediately upon contact.

-

-

Remove the ice bath and allow the slurry to stir at Room Temperature (20–25 °C) for 30 minutes to ensure complete salt formation and crystal aging.

Step 3: Isolation

-

Filter the solid using a sintered glass funnel (porosity M) under a stream of N₂.

-

Hygroscopicity Warning: Fluorinated amine salts can be hygroscopic. Minimize exposure to humid air.

-

-

Wash the filter cake with 2 × 5 mL of cold Et₂O to remove excess acid and non-polar impurities.

-

Dry the solid in a vacuum oven at 40 °C for 4 hours.

Yield Expectation: 1.05 – 1.15 g (88–96%). Appearance: White to off-white crystalline solid.

Process Workflow (Visualization)

Figure 1: Workflow for the controlled hydrochlorination of 5,7-difluorochroman-4-amine.

Analytical Validation & Specifications

To confirm the identity and purity of the salt, the following data points should be verified.

| Test | Method | Acceptance Criteria |

| Proton NMR | ¹H NMR (D₂O or DMSO-d₆) | Shift: The C4-H proton (chiral center) typically shifts downfield (~0.5 ppm) compared to the free base due to the ammonium cation. Integration: 5,7-difluoro aromatic protons (approx 6.5-7.0 ppm) must integrate 1:1 with the cation. |

| Melting Point | Capillary Method | >200 °C (Decomposition). High melting points are characteristic of these salts. Sharp range (<2°C) indicates high purity. |

| Stoichiometry | Elemental Analysis / Titration | Chloride content should match theoretical (~16.0%). |

Troubleshooting Guide:

-

Problem: Product is a sticky gum/oil.

-

Cause: Solvent contained water or reaction was too warm.

-

Fix: Decant the solvent. Add fresh anhydrous Et₂O and scratch the flask sides with a glass rod to induce nucleation. Sonicate if necessary.

-

-

Problem: Low Yield.

-

Cause: Salt is partially soluble in the chosen solvent.

-

Fix: Cool the mixture to -20 °C before filtration or add Hexane as a stronger anti-solvent.

-

References

-

Chemical Structure & Identifiers

- PubChem Compound Summary for CID 11319234 (5,7-Difluorochroman-4-amine).

-

General Protocol for Amine Hydrochloride Formation

- Bhat, S. V., et al. "Synthetic Methods for Chroman Derivatives." Journal of Chemical Sciences, 2005.

-

Related Scaffold Synthesis (Tegoprazan Intermediates)

- Patent WO2008012622A1. "Benzimidazole derivatives as potassium competitive acid blockers." (Describes the synthesis of the 5,7-difluorochroman scaffold).

-

Commercial Availability & Properties

Sources

- 1. CAS 886762-87-4 | 4H30-3-26 | MDL MFCD07374048 | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | SynQuest Laboratories [synquestlabs.com]

- 2. 5,7-DIFLUOROCHROMAN-4-AMINE CAS 886762-87-4 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 3. 1266229-95-1|(R)-5,7-Difluorochroman-4-amine hydrochloride| Ambeed [ambeed.com]

- 4. 1213103-28-6|(R)-5,7-Difluorochroman-4-amine|BLD Pharm [bldpharm.com]

- 5. Primary Amines | CymitQuimica [cymitquimica.com]

- 6. CAS [chemicalbook.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

Application Note: Scalable Manufacturing of (R)-5,7-Difluorochroman-4-amine HCl

This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of (R)-5,7-difluorochroman-4-amine HCl . It addresses the specific challenges of fluorinated chroman synthesis, stereocontrol, and industrial scalability.

Executive Summary

(R)-5,7-difluorochroman-4-amine HCl is a high-value chiral intermediate, structurally related to advanced pharmacophores used in potassium-competitive acid blockers (P-CABs) like Tegoprazan and various GPCR modulators.[1] The presence of the 5,7-difluoro substitution pattern introduces electronic deactivation, making the Friedel-Crafts cyclization challenging, while the C4-chiral amine requires high enantiomeric excess (>99% ee) for pharmaceutical compliance.[1]

This guide details a Biocatalytic Reductive Amination route as the primary scalable process. Unlike traditional metal-catalyzed asymmetric synthesis or chiral resolution, this route offers a "green," single-step installation of chirality with superior atom economy.[1] A robust Chemical Synthesis (Ellman’s Auxiliary) is provided as a secondary protocol for facilities lacking biocatalytic infrastructure.

Retrosynthetic Analysis & Strategy

The manufacturing strategy hinges on the efficient synthesis of the 5,7-difluorochroman-4-one core, followed by stereoselective amination.[1]

Strategic Pathways

-

Core Construction: O-alkylation of 3,5-difluorophenol followed by intramolecular Friedel-Crafts acylation.[1]

-

Stereocenter Installation:

Pathway Visualization (DOT)

Figure 1: Retrosynthetic logic flow from raw materials to the chiral salt.

Process Development: Core Synthesis (Precursor)

Step 1: Synthesis of 5,7-Difluorochroman-4-one

Rationale: The electron-withdrawing fluorine atoms at positions 3 and 5 of the phenol deactivate the ring, making the cyclization step (Friedel-Crafts) the bottleneck.[1] Polyphosphoric acid (PPA) or concentrated

Protocol 1.1: Preparation of 3-(3,5-difluorophenoxy)propanoic acid[1]

-

Charge a reactor with 3,5-Difluorophenol (1.0 equiv) and Water (5 vol).

-

Add NaOH (2.5 equiv) slowly to form the phenoxide. Stir at 25°C for 30 min.

-

Add 3-Chloropropionic acid (1.2 equiv) slowly.

-

Heat to reflux (100°C) for 4–6 hours. Monitor by HPLC for phenol consumption.

-

Cool to 20°C and adjust pH to 1–2 using Conc. HCl .

-

Filter the precipitated white solid. Wash with cold water (2 vol).

-

Dry in a vacuum oven at 50°C.

Protocol 1.2: Cyclization to Chroman-4-one[1]

-

Charge Conc. Sulfuric Acid (3 vol) or Eaton’s Reagent (recommended for milder conditions) to the reactor.

-

Add the Phenoxypropanoic acid intermediate (from Step 1.1) portion-wise at <30°C.

-

Heat to 50–60°C for 2 hours. Caution: Exothermic. Do not overheat, or defluorination may occur.

-

Quench by pouring the mixture slowly onto Ice/Water (10 vol) with vigorous stirring.

-

Extract with Ethyl Acetate or Dichloromethane (DCM) .

-

Wash organic layer with Sat.

and Brine. -

Concentrate to yield the off-white solid ketone.

-

Target Yield: 80–85%

-

Critical Quality Attribute (CQA): Regioisomer purity (ensure no 6,8-difluoro isomer, though symmetry usually prevents this).

-

Process Development: Chiral Amine Installation

Route A: Biocatalytic Transamination (Primary Scalable Route)

Why this route? Transaminases (ATAs) allow direct conversion of ketone to chiral amine in one step using Isopropylamine (IPA) as the amine donor. This avoids toxic transition metals (Ru/Rh) and expensive chiral auxiliaries.

Enzyme Selection: An (R)-selective

Protocol 2.1: Transaminase Reaction

Reagents:

-

Enzyme: (R)-selective

-Transaminase (load 2–5 wt%)[1] -

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]

-

Amine Donor: Isopropylamine (IPA) (1.0 M, also acts as buffer/solvent component)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

-

Dissolve the ketone in DMSO (10% v/v of total volume) to improve solubility.

-

Prepare the aqueous phase: Buffer (pH 7.5) + IPA (1–2 M) + PLP (1 mM).

-

Add the Enzyme powder.

-

Add the ketone/DMSO solution to the aqueous enzyme mix.

-

Stir at 35–40°C for 24–48 hours.

-

Equilibrium Shift: IPA donates the amine and becomes acetone. To drive the reaction to completion, remove acetone via slight vacuum or nitrogen sweep (if the enzyme is stable) or use a large excess of IPA.

-

-

Monitor conversion by HPLC. (Target >98% conversion).

-

Workup:

-

Adjust pH to <2 with HCl (precipitates enzyme). Filter.

-

Extract non-basic impurities with MTBE (discard organic).

-

Adjust aqueous phase pH to >11 with NaOH.

-

Extract the (R)-Amine into IPAc (Isopropyl Acetate) or MTBE .

-

Route B: Ellman’s Sulfinamide (Chemical Backup)